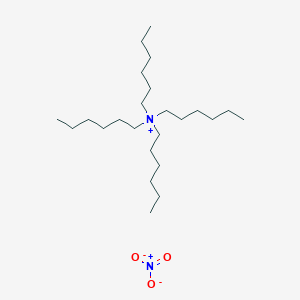
7,8,8-Tribromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8,8-Tribromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane: is a chemical compound with the molecular formula C8H2Br3F13 . It is a halogenated alkane, characterized by the presence of multiple bromine and fluorine atoms. This compound is known for its unique properties, which make it valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,8,8-Tribromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane typically involves the bromination and fluorination of octane derivatives. The process can be summarized as follows:
Bromination: The initial step involves the bromination of an octane derivative using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent such as cobalt trifluoride (CoF3) or antimony pentafluoride (SbF5).
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale bromination and fluorination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced separation techniques to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
7,8,8-Tribromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles such as hydroxide (OH-) or amine (NH2-) groups.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can be oxidized to form various functional groups, such as carboxylic acids or ketones, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
Substitution: Formation of hydroxylated or aminated derivatives.
Reduction: Formation of de-brominated alkanes.
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Aplicaciones Científicas De Investigación
7,8,8-Tribromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other fluorinated and brominated compounds.
Biology: Investigated for its potential use in biological assays and as a probe for studying halogenated compound interactions with biological systems.
Medicine: Explored for its potential use in drug development, particularly in the design of halogenated pharmaceuticals with enhanced bioavailability and stability.
Mecanismo De Acción
The mechanism of action of 7,8,8-Tribromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane involves its interaction with molecular targets through halogen bonding and hydrophobic interactions. The bromine and fluorine atoms enhance the compound’s ability to interact with various biological and chemical systems, leading to its unique properties and effects .
Comparación Con Compuestos Similares
Similar Compounds
- 1,2,2-Tribromo-1-(perfluoro-n-hexyl)ethane
- 2,4,6-Tribromophenol
- 1,3,5-Tribromobenzene
Comparison
Compared to similar compounds, 7,8,8-Tribromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane is unique due to its high degree of fluorination and bromination, which imparts distinct chemical and physical properties. These properties include increased thermal stability, hydrophobicity, and reactivity, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C8H2Br3F13 |
|---|---|
Peso molecular |
584.79 g/mol |
Nombre IUPAC |
7,8,8-tribromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane |
InChI |
InChI=1S/C8H2Br3F13/c9-1(2(10)11)3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)24/h1-2H |
Clave InChI |
OYZQGMGVIMWIFW-UHFFFAOYSA-N |
SMILES canónico |
C(C(Br)Br)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


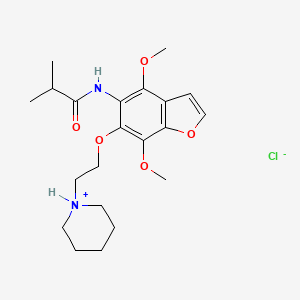
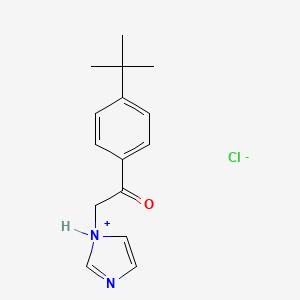
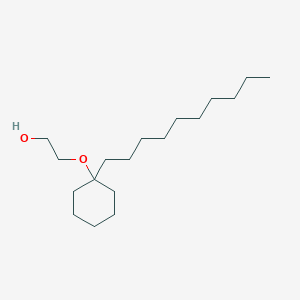
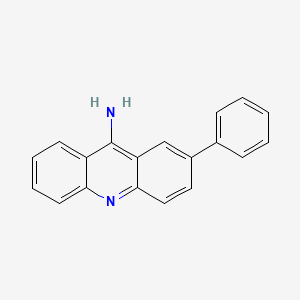

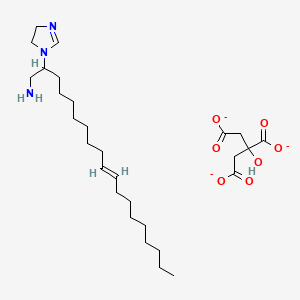
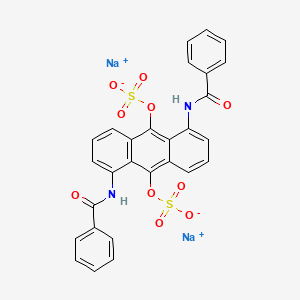
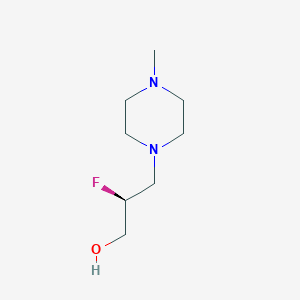
![Phosphonic acid, [3-[[5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl]azo]phenyl]-](/img/structure/B13768522.png)
![Propanenitrile, 3,3'-[(phenylimino)bis(2,1-ethanediyloxy)]bis-](/img/structure/B13768523.png)
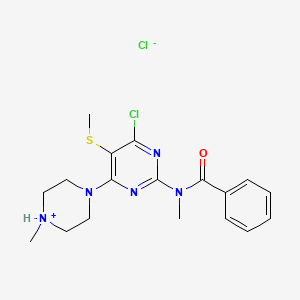
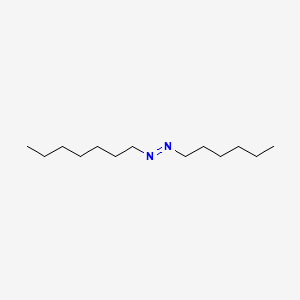
![3-Pyridinecarbonitrile, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]-2-[[3-(4-hydroxybutoxy)propyl]amino]-4-methyl-](/img/structure/B13768532.png)
